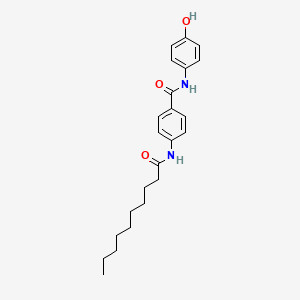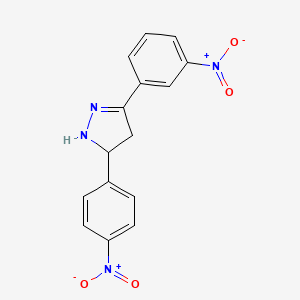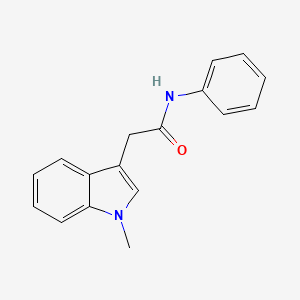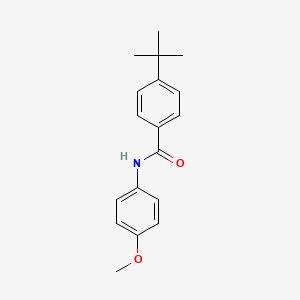![molecular formula C26H36N2O4 B11559336 Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE is a complex organic compound with potential applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenyl carbamate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable isocyanate under controlled conditions to form the carbamate linkage.
Coupling with the butyl chain: The carbamate intermediate is then reacted with a butylamine derivative to introduce the butyl chain, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under suitable conditions.
Reduction: The carbamate group can be reduced to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbamate group would yield the corresponding amine.
Applications De Recherche Scientifique
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: A simpler compound with similar structural features.
5-Methyl-2-(propan-2-yl)phenyl acetate: Another related compound with different functional groups.
Uniqueness
What sets 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C26H36N2O4 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) N-[4-[(5-methyl-2-propan-2-ylphenoxy)carbonylamino]butyl]carbamate |
InChI |
InChI=1S/C26H36N2O4/c1-17(2)21-11-9-19(5)15-23(21)31-25(29)27-13-7-8-14-28-26(30)32-24-16-20(6)10-12-22(24)18(3)4/h9-12,15-18H,7-8,13-14H2,1-6H3,(H,27,29)(H,28,30) |
Clé InChI |
OWZIXCWHKDXYJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NCCCCNC(=O)OC2=C(C=CC(=C2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11559254.png)
![2,4-dichloro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559255.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11559257.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11559261.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11559262.png)
![2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol](/img/structure/B11559267.png)
![2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide](/img/structure/B11559279.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559294.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)
![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)



